
4-(4-Chlorophenyl)piperazine-1-carbothioamide
Overview
Description
4-(4-Chlorophenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C11H14ClN3S and its molecular weight is 255.77 g/mol. The purity is usually 95%.
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Biological Activity
4-(4-Chlorophenyl)piperazine-1-carbothioamide is a compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antitumor, antiviral, and antimicrobial effects, supported by research findings and case studies.
Chemical Structure
The compound features a piperazine ring substituted with a carbothioamide group and a chlorophenyl moiety. This structure is significant for its interaction with biological targets, enhancing its potential therapeutic effects.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the growth of:
- Breast Cancer : Effective against MCF7 and T47D cell lines.
- Colon Cancer : Inhibitory effects observed in HCT-116 cell lines.
- Liver Cancer : Notable cytotoxicity against HUH7 and HepG2 cell lines.
A study reported that this compound induced apoptosis in cancer cells through mechanisms such as inhibition of microtubule synthesis and cell cycle progression, differentiating it from traditional chemotherapeutics like Taxol .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 10.5 | Apoptosis induction, microtubule inhibition |
HCT-116 | 8.2 | Cell cycle arrest |
HUH7 | 9.0 | Direct cytotoxicity |
Antiviral Activity
The compound has shown promising antiviral properties, particularly against:
- Hepatitis B Virus (HBV) : Inhibits viral replication effectively.
- Herpes Simplex Virus (HSV) : Demonstrated significant antiviral activity.
These findings suggest that this compound may serve as a potential therapeutic agent for viral infections .
Antimicrobial Activity
In addition to its antitumor and antiviral activities, this compound exhibits antimicrobial properties, particularly against antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy against various bacterial strains has been documented, making it a candidate for further development in combating resistant infections.
Case Studies
Several studies have investigated the biological activity of piperazine derivatives, including this compound:
- Study on Antitumor Effects :
- Antiviral Research :
-
Antimicrobial Efficacy :
- A comparative study highlighted the antibacterial activity of various piperazine derivatives, with this compound showing superior effectiveness against MRSA compared to standard antibiotics.
Safety and Toxicity
Toxicity assessments indicate that this compound has a favorable safety profile in preclinical studies. It exhibited low cytotoxicity against normal human cell lines at therapeutic concentrations, suggesting its potential for safe clinical use .
Scientific Research Applications
Chemical Structure and Synthesis
4-(4-Chlorophenyl)piperazine-1-carbothioamide features a piperazine ring substituted with a 4-chlorophenyl group and a carbothioamide functional group. The synthesis typically involves multi-step organic reactions, which require careful optimization to achieve high purity and yield. The general synthetic route includes:
- Formation of the Piperazine Core : The initial step involves the formation of the piperazine ring through cyclization reactions.
- Substitution Reactions : Chlorination and thiocarbamoylation steps introduce the 4-chlorophenyl and carbothioamide groups, respectively.
- Purification : The final product is purified using recrystallization techniques.
Neuropharmacological Effects
Research indicates that compounds similar to this compound may exhibit neuropharmacological properties, particularly as potential antidepressants and anxiolytics. These effects are attributed to interactions with serotonin receptors, which play a crucial role in mood regulation. Preliminary studies suggest that this compound could modulate neurotransmitter systems, influencing anxiety-related behaviors .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of piperazine derivatives. A related compound, synthesized from piperazine-1-carbothioamide, demonstrated significant anti-inflammatory activity through inhibition of phospholipase A2 (PLA2), an enzyme involved in inflammatory pathways. This highlights the potential for developing targeted therapies for inflammatory conditions .
Anticancer Activity
The anticancer properties of piperazine derivatives have been explored extensively. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines, including breast (MCF7) and glioma (U373) cells. The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation .
Neuropharmacological Research
A study investigated the effects of a piperazine derivative on anxiety-like behavior in animal models. Results indicated that administration led to a significant reduction in anxiety levels compared to control groups, suggesting a promising avenue for further research into its therapeutic applications.
Anti-inflammatory Studies
In vitro studies demonstrated that the compound effectively inhibited PLA2 activity, leading to reduced inflammatory markers in treated cell lines. This supports its potential use as an anti-inflammatory agent in clinical settings .
Anticancer Investigations
Research focusing on the anticancer properties revealed that certain piperazine derivatives induced cytotoxic effects in cancer cell lines through various mechanisms, including apoptosis and cell cycle arrest. These findings warrant further exploration into their utility as chemotherapeutic agents .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly used to prepare 4-(4-Chlorophenyl)piperazine-1-carbothioamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions involving piperazine ring formation and subsequent functionalization. A typical route involves:
Piperazine Core Formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions to generate the piperazine backbone .
Substituent Introduction : The 4-chlorophenyl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting 1-(4-chlorophenyl)piperazine with thiourea derivatives in the presence of coupling agents like carbodiimides .
- Critical Conditions : Temperature (e.g., 120°C for nanoparticle synthesis ), solvent choice (e.g., DCM or THF), and catalysts (e.g., DBU for cyclization ) significantly impact yield and purity.
Q. What analytical techniques are essential for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer : Key techniques include:
- FT-IR Spectroscopy : Peaks at ~3237 cm⁻¹ (N-H stretch), ~1686 cm⁻¹ (C=O amide), and ~1177 cm⁻¹ (C=S) confirm functional groups .
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons of the 4-chlorophenyl group appear at δ 7.32 ppm (multiplet), while piperazine protons resonate at δ 3.22–3.82 ppm .
- ¹³C NMR : The thiourea carbonyl (C=S) appears at ~180 ppm.
- Mass Spectrometry : HRMS provides molecular ion confirmation (e.g., m/z 333.4 for derivatives ).
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as:
- Enzyme Inhibitors : Derivatives inhibit enzymes like phosphoglycerate dehydrogenase via thiourea-mediated interactions with catalytic residues .
- Biological Probes : Modifications (e.g., adding hydroxyethyl or sulfamoyl groups) enable studies on receptor binding and cellular uptake .
- Nanoparticle Synthesis : Functionalized derivatives are used to synthesize silver nanoparticles for antimicrobial applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
- Methodological Answer : Contradictions arise from impurities, tautomerism, or conformational isomers. Strategies include:
Multi-Technique Validation : Cross-validate NMR/FT-IR data with X-ray crystallography (using SHELX programs ) or HPLC purity assays.
Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra to identify discrepancies .
Isolation of Byproducts : Column chromatography (e.g., silica gel or reverse-phase) isolates impurities for individual analysis .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Variable Substituent Libraries : Synthesize derivatives with modified aryl (e.g., fluorophenyl) or thiourea groups to assess electronic effects .
- Biological Assays : Pair synthesis with enzyme inhibition assays (e.g., IC₅₀ measurements) and molecular docking (e.g., AutoDock Vina) to correlate substituents with activity .
- Data Analysis : Use multivariate regression to identify key descriptors (e.g., Hammett σ values) influencing bioactivity .
Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions (e.g., thiourea formation) .
- In-Line Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and intermediates .
- Purification Protocols : Employ automated flash chromatography or recrystallization (e.g., using Et₂O) to maintain >95% purity .
Q. What role do computational methods play in elucidating the mechanism of action of this compound?
- Methodological Answer :
- Molecular Docking : Predict binding modes to targets (e.g., enzymes) by simulating interactions between the thiourea group and catalytic sites .
- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100-ns simulations in GROMACS) .
- QSAR Modeling : Relate molecular descriptors (e.g., logP, polar surface area) to experimental IC₅₀ values for predictive modeling .
Properties
IUPAC Name |
4-(4-chlorophenyl)piperazine-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDZSEHZNBCBHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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